

Introduction: The Significance of Piperazine-based Sulfonyl Chlorides

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Compound of Interest

Compound Name: 4-Methylpiperazine-1-sulfonyl chloride hydrochloride

Cat. No.: B1370123

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Sulfonyl chlorides are a cornerstone class of reagents in modern organic and medicinal chemistry, serving as highly versatile electrophilic building blocks.^[1] Their reactivity allows for the facile construction of sulfonamides, a privileged functional group found in a vast array of pharmaceuticals, agrochemicals, and materials.^[1] The general structure, R-SO₂Cl, features a highly electrophilic sulfur atom, making it susceptible to attack by a wide range of nucleophiles, most notably primary and secondary amines.^[1]

This guide focuses on the synthesis of a specific, yet important, member of this family: **4-Methylpiperazine-1-sulfonyl chloride hydrochloride** (CAS No: 33581-96-3).^[2] This molecule incorporates the N-methylpiperazine moiety, a common scaffold in drug discovery known to enhance solubility and modulate pharmacokinetic properties. The resulting sulfonyl chloride is a key intermediate for creating complex sulfonamides, often used in the development of novel therapeutic agents.^[3] This document provides a comprehensive overview of its synthesis, from the underlying chemical principles to a detailed experimental protocol, with a paramount emphasis on safety and procedural integrity.

PART 1: Critical Safety Mandates: Handling Sulfuryl Chloride

Before any experimental work commences, a thorough understanding and implementation of safety protocols for handling sulfuryl chloride (SO₂Cl₂) is non-negotiable. Sulfuryl chloride is a highly corrosive, toxic, and water-reactive liquid that demands the utmost respect.^[4]

Core Hazards:

- Extreme Corrosivity: Causes severe burns to skin, eyes, and the respiratory tract.[5]
- High Reactivity with Water: Reacts violently with water, including moisture in the air, to release corrosive hydrogen chloride (HCl) gas and sulfuric acid (H₂SO₄).[4][6] This reaction is highly exothermic.
- Toxicity: Fatal if inhaled. Vapors are strong irritants.[5]

Mandatory Personal Protective Equipment (PPE):

- Eye/Face Protection: Chemical splash goggles and a full-face shield are required.[4]
- Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and protective clothing are essential.[4] Contaminated clothing must be removed immediately and shoes discarded.[7]
- Respiratory Protection: All manipulations must be performed within a certified chemical fume hood to ensure adequate ventilation.[4][7] For emergencies or situations with potential vapor exposure, a full-face respirator with an appropriate acid gas cartridge is necessary.[4]

Handling and Storage:

- Environment: Always work in a well-ventilated area, specifically a chemical fume hood.[7] Ensure an eyewash station and safety shower are immediately accessible.[7]
- Incompatible Materials: Store away from water, moisture, bases, alcohols, and amines.[4]
- Storage Conditions: Keep in a cool, dry, well-ventilated area in a tightly sealed container.[4][5][7]

Spill Management:

- Small Spills: Absorb the spill with an inert, non-combustible material like dry sand, earth, or vermiculite.[4][7] Do not use water.[4][7] Neutralize the area with sodium carbonate (soda ash) or lime.[4]

- Large Spills: Evacuate the area immediately. Contain the spill and prevent entry into waterways. Contact emergency services.

PART 2: The Core Synthesis: Mechanism and Rationale

The synthesis of 4-methylpiperazine-1-sulfonyl chloride is a classic example of nucleophilic substitution at a sulfonyl sulfur center.^[8] The reaction proceeds by the nucleophilic attack of the secondary amine of N-methylpiperazine on the electrophilic sulfur atom of sulfonyl chloride.

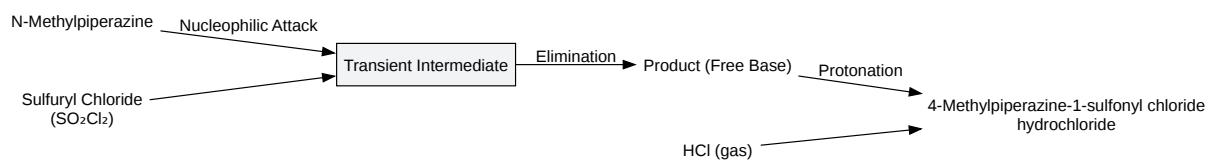
Reaction Mechanism

The reaction follows a two-step process:

- Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen of N-methylpiperazine attacks the sulfur atom of sulfonyl chloride. This forms a transient, tetracoordinate intermediate.
- Elimination: The intermediate collapses, eliminating a chloride ion and a proton to form the stable sulfonyl chloride product and hydrogen chloride (HCl) gas.

The generated HCl will then react with the basic tertiary amine of another molecule of 4-methylpiperazine-1-sulfonyl chloride or unreacted N-methylpiperazine to form the corresponding hydrochloride salt.

Visualizing the Mechanism



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Caption: Reaction mechanism for the formation of the target compound.

PART 3: Experimental Protocol

This protocol describes a representative procedure for the synthesis of **4-methylpiperazine-1-sulfonyl chloride hydrochloride**. All operations must be conducted in a fume hood with appropriate PPE.

Reagent Data

| Reagent | Molar Mass (g/mol) | Density (g/mL) | CAS No. | Key Properties |
|-----------------------|--------------------|----------------|-----------|--|
| N-Methylpiperazine | 100.16 | 0.903 | 109-01-3 | Flammable, corrosive liquid |
| Sulfonyl Chloride | 134.97 | 1.667 | 7791-25-5 | Corrosive, toxic, water-reactive liquid[6] |
| Dichloromethane (DCM) | 84.93 | 1.326 | 75-09-2 | Volatile solvent, suspected carcinogen |

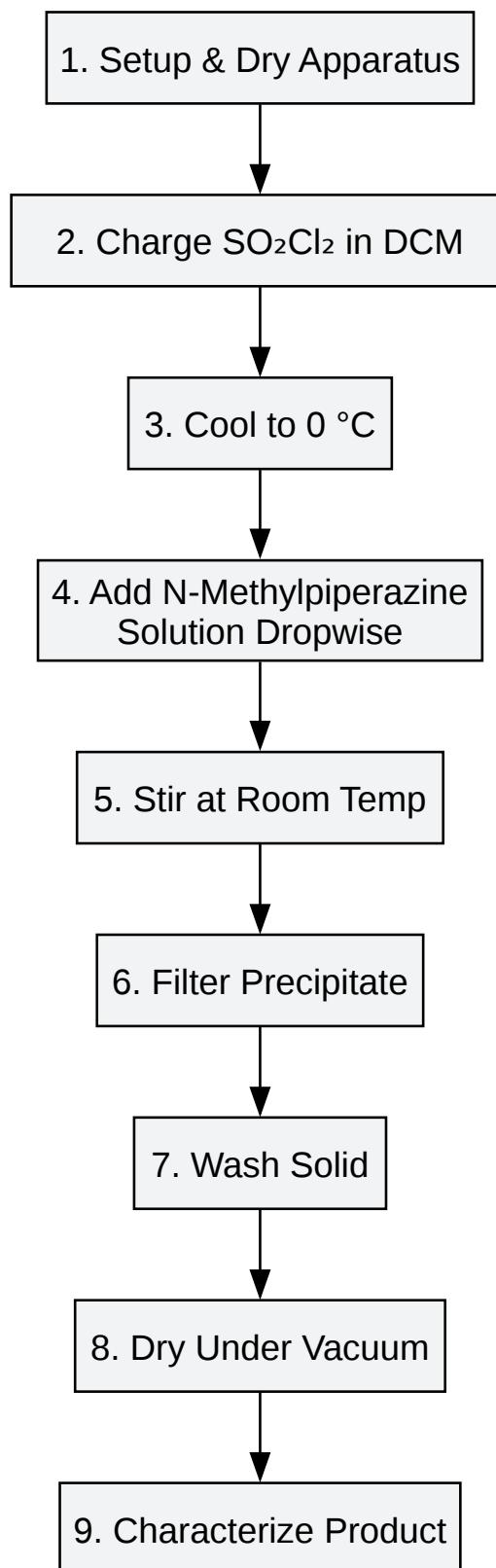
Step-by-Step Methodology

- Reactor Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler. Ensure the entire apparatus is flame-dried or oven-dried to remove all traces of moisture.
- Reagent Preparation: In the fume hood, charge the flask with sulfonyl chloride (e.g., 1.2 equivalents) dissolved in anhydrous dichloromethane (DCM).
- Cooling: Cool the solution in the flask to 0 °C using an ice-water bath. This is critical to control the exothermic nature of the reaction and prevent the thermal decomposition of sulfonyl chloride.[9]
- Amine Addition: Dissolve N-methylpiperazine (e.g., 1.0 equivalent) in anhydrous DCM and load it into the dropping funnel. Add the N-methylpiperazine solution dropwise to the stirred

sulfuryl chloride solution over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5-10 °C.

- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.
- Work-up and Isolation:
 - The reaction mixture will likely be a slurry, as the hydrochloride salt product often precipitates from DCM.
 - Filter the solid product under vacuum.
 - Wash the collected solid with a small amount of cold, anhydrous DCM or diethyl ether to remove any unreacted starting materials or soluble byproducts.
- Drying: Dry the white to off-white solid product under high vacuum to remove residual solvent.

Visualizing the Workflow

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